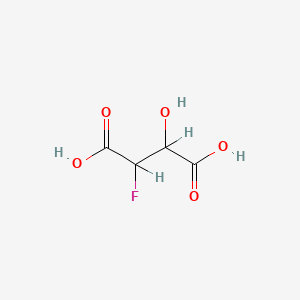
2-bromo-N-(3-chloro-2-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-chloro-2-methylphenyl)butanamide, also known as Bromo-Chloro-Methyl-Butanamide (BCMB), is an organic compound that has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. BCMB is a versatile compound, as it can be used in a variety of reactions and can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules.
科学的研究の応用
BCMB has been studied for its various applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB has been used to synthesize various compounds for use in drug discovery and development. In synthetic chemistry, BCMB has been used to synthesize various compounds for use in organic synthesis. In biochemistry, BCMB has been studied for its ability to interact with proteins and enzymes, and to modulate their activity.
作用機序
BCMB is an organic compound that can interact with proteins and enzymes, and modulate their activity. The mechanism of action of BCMB is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and the protein or enzyme. This covalent bond can then alter the structure of the protein or enzyme, leading to changes in its activity.
Biochemical and Physiological Effects
BCMB has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to increased concentrations of these compounds in the body. BCMB has also been found to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to increased mutation rates. Finally, BCMB has been found to interact with receptors, leading to changes in the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
The use of BCMB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of reactions, and it can be used as a precursor in the synthesis of other compounds. It is also a useful tool for studying the effects of different functional groups on the reactivity of other molecules. However, BCMB can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
将来の方向性
BCMB has many potential future applications in medicinal chemistry, synthetic chemistry, and biochemistry. In medicinal chemistry, BCMB could be used to synthesize novel compounds for use in drug discovery and development. In synthetic chemistry, BCMB could be used to synthesize compounds for use in organic synthesis. In biochemistry, BCMB could be studied for its ability to interact with proteins and enzymes, and modulate their activity. Finally, BCMB could be studied for its effects on biochemical and physiological processes, such as its ability to inhibit the activity of enzymes involved in DNA replication and repair.
合成法
BCMB can be synthesized through a variety of methods, such as the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium in the presence of a base, such as aqueous sodium hydroxide, to form a Grignard reagent. The Grignard reagent can then be reacted with a carbonyl compound, such as a ketone or an aldehyde, to form the desired product. The Wittig reaction involves the reaction of an alkyl halide with a phosphorus ylide to form an alkene. This alkene can then be reacted with a carbonyl compound to form the desired product.
特性
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVZKBBHUYBRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)

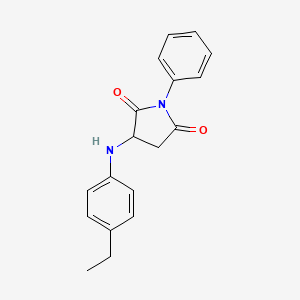
![2-Bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2391224.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)
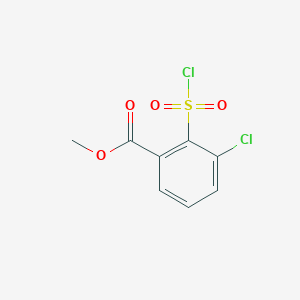
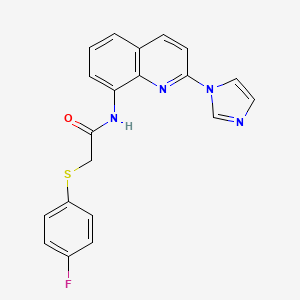
![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)
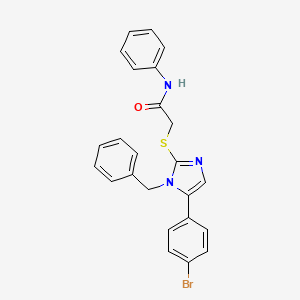
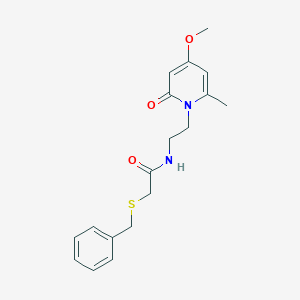
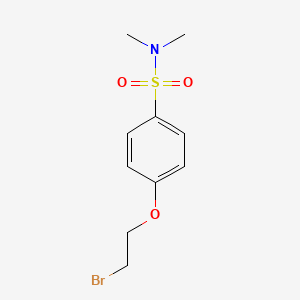
![3-(3-chlorobenzyl)-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391238.png)
